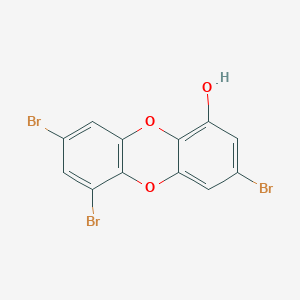

Spongiadioxin C

描述

Spongiadioxin C (compound 2236) is a hydroxylated polybrominated dibenzo-p-dioxin isolated from marine sponges of the genus Dysidea . It belongs to a family of brominated dioxins characterized by potent bioactivity, particularly in inhibiting cell division in fertilized sea urchin eggs (Strongylocentrotus purpuratus), with an exceptionally low half-maximal inhibitory concentration (IC50) of 1.1 µM . Structurally, spongiadioxins feature a dibenzo-p-dioxin core substituted with bromine atoms and hydroxyl groups, which are critical for their biological activity. This compound distinguishes itself as the most potent member of this family, though its exact structural configuration remains unspecified in available literature .

Structure

3D Structure

属性

分子式 |

C12H5Br3O3 |

|---|---|

分子量 |

436.88 g/mol |

IUPAC 名称 |

3,6,8-tribromodibenzo-p-dioxin-1-ol |

InChI |

InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |

InChI 键 |

XZPITRJUKODSMI-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |

同义词 |

spongiadioxin C |

产品来源 |

United States |

准备方法

合成路线和反应条件

海绵二噁英C的合成涉及联苯醚衍生物的溴化。 该反应通常需要在受控条件下使用溴或含溴试剂来实现所需的溴化程度 . 具体的合成路线和反应条件会根据所需最终产物的产率和纯度而有所不同。

工业生产方法

化学反应分析

反应类型

海绵二噁英C会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成不同的氧化产物。

还原: 还原反应可以改变分子中的溴原子。

常用试剂和条件

用于海绵二噁英C反应的常用试剂包括:

氧化剂: 例如过氧化氢和高锰酸钾。

还原剂: 例如硼氢化钠和氢化锂铝。

取代试剂: 例如亲核试剂,如氢氧根离子和胺类.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致羟基化或羧基化衍生物的形成,而还原可以导致脱溴产物 .

科学研究应用

作用机理

海绵二噁英C的作用机理与其与细胞成分的相互作用有关,导致细胞分裂的抑制。 该化合物靶向细胞周期调控中涉及的特定分子途径,但确切的分子靶标和途径仍在研究中.

作用机制

The mechanism of action of spongiadioxin C involves its interaction with cellular components, leading to the inhibition of cell division. The compound targets specific molecular pathways involved in cell cycle regulation, although the exact molecular targets and pathways are still under investigation .

相似化合物的比较

Key Observations:

Hydroxylation vs. Methoxylation : The replacement of hydroxyl groups with methoxy groups (e.g., compounds 2237–2239) drastically reduces bioactivity, underscoring the necessity of free hydroxyl moieties for potency .

Halogen Arrangement : Spongiadioxin B’s lateral bromine substitution enhances activity compared to spongiadioxin A, but this compound’s superior potency suggests an even more optimal bromine positioning or additional substituents .

Bioactivity and Mechanistic Insights

This compound’s remarkable potency (IC50 = 1.1 µM) positions it as a lead compound for studying dioxin-mediated cytotoxicity. Mechanistically, brominated dioxins are hypothesized to disrupt cellular processes via interactions with aryl hydrocarbon receptors (AhRs) or direct DNA damage, though this compound’s specific targets remain uncharacterized .

Comparative Bioactivity :

- Environmental Relevance: Non-hydroxylated dioxins (e.g., 2240–2241) are widespread in Baltic Sea ecosystems but lack significant bioactivity, highlighting the evolutionary advantage of hydroxylation in marine sponge-derived dioxins .

常见问题

Q. What are the validated analytical techniques for identifying and characterizing Spongiadioxin C in marine sponge extracts?

To confirm the identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural elucidation. Chromatographic methods like HPLC or LC-MS are critical for purity assessment. For novel compounds, X-ray crystallography may be required to resolve stereochemistry. Ensure all spectral data align with published benchmarks and report deviations in supplementary materials .

Q. How can researchers optimize the extraction and synthesis protocols for this compound to improve yield?

Methodological optimization involves iterative testing of solvent systems (e.g., dichloromethane-methanol gradients) and temperature conditions during extraction. For synthesis, evaluate catalytic systems (e.g., palladium-mediated cross-coupling) and protective group strategies. Document each step rigorously, including failed attempts, to identify bottlenecks. Use design-of-experiment (DoE) frameworks to statistically assess variable interactions (e.g., pH, reaction time) .

Q. What in vitro bioassay models are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays based on this compound’s known mechanisms (e.g., cytotoxicity assays for anticancer potential). Use cell lines with validated genetic backgrounds (e.g., NCI-60 panels) and include positive/negative controls. For dose-response studies, apply IC₅₀ calculations with nonlinear regression models. Report adherence to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can conflicting results in this compound’s mechanism of action be systematically resolved?

Contradictions often arise from differences in experimental models (e.g., cell type specificity) or assay conditions. Conduct comparative studies using orthogonal methods (e.g., siRNA knockdown vs. inhibitor assays) to validate targets. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, concentration ranges). Transparently report limitations in methodology sections .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and conformational stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data. Integrate cheminformatics tools (e.g., PubChem BioAssay) to cross-reference with structurally analogous compounds .

Q. How should researchers design longitudinal studies to assess this compound’s ecological impact in marine ecosystems?

Employ mesocosm experiments to simulate natural environments, monitoring biodegradation rates and trophic transfer. Use LC-MS/MS for trace quantification in water, sediment, and biota. Apply ecological risk assessment (ERA) frameworks, including species sensitivity distributions (SSDs), to model long-term effects. Collaborate with marine ecologists to ensure methodological rigor .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

Use nonlinear mixed-effects models (NLME) to account for inter-experimental variability. For threshold determination, apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Include Bayesian methods for uncertainty quantification in high-throughput datasets .

Methodological Guidance for Publication

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Follow the ARRIVE guidelines for preclinical studies: detail compound purity, instrument calibration, and software versions. Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials. For synthesis, include step-by-step protocols on platforms like protocols.io . Address potential bias by blinding sample preparation and analysis phases .

Q. What criteria should guide the selection of control groups in this compound pharmacological studies?

Use vehicle controls (e.g., DMSO at equivalent concentrations) and reference compounds with established mechanisms. For in vivo studies, include sham-treated cohorts to isolate compound-specific effects. Justify exclusion criteria (e.g., genetic outliers) in ethics statements. Pre-register experimental designs on platforms like Open Science Framework to enhance transparency .

Tables for Methodological Reference

| Research Stage | Key Parameters | Recommended Tools |

|---|---|---|

| Structural Elucidation | Chemical shifts (ppm), coupling constants | Bruker NMR Suite, Xcalibur MS Software |

| Synthesis Optimization | Yield (%), enantiomeric excess (ee) | Design-Expert® Software, HPLC-DAD |

| Toxicity Assessment | IC₅₀, BMD values | GraphPad Prism, R Studio (drc package) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。